3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride
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Overview
Description
3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClF3N and a molecular weight of 265.7 g/mol . This compound is characterized by the presence of fluorine atoms at specific positions on the benzyl and piperidine rings, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate:
Piperidine Ring Formation: The benzyl intermediate is then reacted with a piperidine derivative to form the desired piperidine ring structure.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Typical conditions involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to various biological effects . The compound may modulate specific signaling pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride: This compound has a similar structure but with a methoxy group instead of a fluorine atom on the benzyl ring.
4-(4-Fluorobenzyl)piperidine hydrochloride: This compound lacks the additional fluorine atoms on the piperidine ring.
Uniqueness
3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride is unique due to the specific positioning of fluorine atoms on both the benzyl and piperidine rings.
Properties
Molecular Formula |
C12H15ClF3N |
---|---|
Molecular Weight |
265.70 g/mol |
IUPAC Name |
3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c13-11-3-1-9(2-4-11)7-10-5-6-16-8-12(10,14)15;/h1-4,10,16H,5-8H2;1H |
InChI Key |
IVVPZQRUTDKZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CC2=CC=C(C=C2)F)(F)F.Cl |
Origin of Product |
United States |
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